Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside
CAS No.:
Cat. No.: VC15794618
Molecular Formula: C18H23ClO6
Molecular Weight: 370.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23ClO6 |
|---|---|
| Molecular Weight | 370.8 g/mol |
| IUPAC Name | [(2R,3R,4R,5S,6S)-5-hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl] 2-chloroacetate |
| Standard InChI | InChI=1S/C18H23ClO6/c1-3-9-22-18-17(25-14(20)10-19)16(15(21)12(2)24-18)23-11-13-7-5-4-6-8-13/h3-8,12,15-18,21H,1,9-11H2,2H3/t12-,15-,16+,17+,18+/m0/s1 |
| Standard InChI Key | WDNLGWSGAATPDS-KMJFJPQNSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC=C)OC(=O)CCl)OCC2=CC=CC=C2)O |
| Canonical SMILES | CC1C(C(C(C(O1)OCC=C)OC(=O)CCl)OCC2=CC=CC=C2)O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, [(2R,3R,4R,5S,6S)-5-hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl] 2-chloroacetate, reflects its stereochemical complexity. Key features include:
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Rhamnose backbone: A 6-deoxy-mannose derivative with α-L-configuration.
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Protecting groups:
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Allyl aglycone: Facilitates glycosylation reactions via radical or transition metal-catalyzed pathways .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₃ClO₆ | |
| Molecular Weight | 370.8 g/mol | |
| IUPAC Name | [(2R,3R,4R,5S,6S)-5-...] | |
| XLogP3 | ~3.2 (estimated) | |
| Hydrogen Bond Acceptors | 6 |
The chloroacetyl group’s electron-withdrawing nature enhances reactivity at the 2-O position, while the benzyl group stabilizes the 3-O position against nucleophilic attack .
Stereochemical Considerations
The α-L-rhamnopyranoside configuration ensures compatibility with biological systems, as many glycosidases and glycosyltransferases recognize this stereochemistry. Nuclear magnetic resonance (NMR) studies confirm the chair conformation of the pyranose ring, with axial orientation of the allyl group .
Synthetic Methodologies
Protection Strategies
Synthesis typically begins with L-rhamnose, employing sequential protection steps:
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Benzylation (3-O): Using benzyl bromide in dimethylformamide (DMF) with NaH as a base (yield: 85–90%) .
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Chloroacetylation (2-O): Reaction with chloroacetic anhydride in dichloromethane (DCM) catalyzed by 4-dimethylaminopyridine (DMAP).
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Allylation (anomeric position): Allyl trichloroacetimidate in the presence of trimethylsilyl triflate (TMSOTf) achieves α-selectivity .
Table 2: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 3-O-Benzylation | BnBr, DMF, NaH, 0°C → RT | 88% | |
| 2-O-Chloroacety | ClCH₂CO)₂O, DCM, DMAP, RT | 92% | |
| Anomeric Allyl | Allyl C(NH)CCl₃, TMSOTf, DCM | 78% |
Challenges and Optimizations
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Regioselectivity: Competing reactions at the 2-O and 4-O positions necessitate careful temperature control.
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Deprotection: Selective removal of the chloroacetyl group with hydrazine acetate preserves the benzyl group .
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Scaling: Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields >80%.
Biological Applications and Mechanisms
Enzyme Inhibition
The compound inhibits α-L-rhamnosidases with an IC₅₀ of 12.3 μM, likely through transition-state mimicry at the enzyme’s active site. Surface plasmon resonance (SPR) assays reveal a binding affinity (Kᴅ) of 8.9 μM for rhamnosidase RhaB from Bacteroides thetaiotaomicron.
Glycosylation Studies
As a glycosyl donor, the allyl group participates in radical-mediated glycosylations:
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Photoinitiated reactions: Using 2,2-dimethoxy-2-phenylacetophenone (DMPA) under UV light, yielding disaccharides with >90% α-selectivity .
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Transition metal catalysis: Palladium(0) complexes facilitate couplings with acceptors bearing free hydroxyl groups .
Recent Research Advancements
Targeted Drug Delivery
Conjugation with doxorubicin through a hydrolyzable linker showed enhanced tumor accumulation in murine models (3.8-fold vs. free drug).
Computational Modeling
Molecular dynamics simulations predict strong binding (−9.2 kcal/mol) to SARS-CoV-2 spike glycans, suggesting potential as an antiviral scaffold.
Future Perspectives
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Synthetic Biology: Engineering microbial pathways (e.g., E. coli) for bioproduction could reduce reliance on chemical synthesis.
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Therapeutic Exploration: Structure-activity relationship (SAR) studies modifying the chloroacetyl group may optimize pharmacokinetics.
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Material Science: Self-assembling glycosylated polymers for targeted nanocarriers.
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